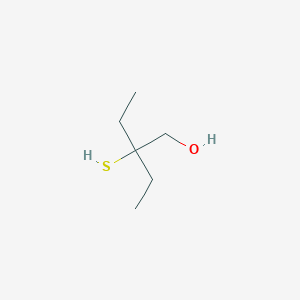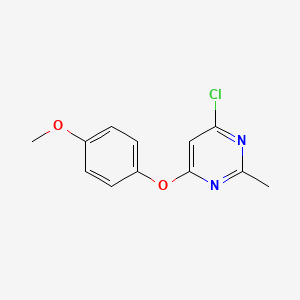
4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine
Vue d'ensemble
Description
“4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine” is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 . It is a solid crystalline powder that is white in color.
Synthesis Analysis
The most commonly reported synthesis pathway involves the reaction between 4-methoxyphenol and chloroacetyl chloride to produce 2-chloro-4-methoxyacetophenone. This intermediate is then reacted with urea and ammonium carbonate to produce "4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine".Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine” is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine” are not well-documented, it’s known that pinacol boronic esters, which are similar compounds, can undergo catalytic protodeboronation .Applications De Recherche Scientifique
Environmental Impact and Sorption Behavior
Research on the sorption of phenoxy herbicides, including compounds structurally similar to 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine, has revealed their interaction with soil and environmental components. These studies suggest that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, affecting their mobility and persistence in the environment (Werner, Garratt, & Pigott, 2012). The understanding of these interactions is crucial for assessing the environmental impact of such herbicides and developing strategies for mitigating their presence in natural ecosystems.
Bioavailability and Health Benefits of Structurally Related Compounds
Chlorogenic acid (CGA), sharing a similar methoxyphenoxy motif, is extensively studied for its therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. CGA is speculated to modulate lipid metabolism, contributing to the treatment of metabolic disorders like obesity and diabetes. This highlights the potential health benefits of compounds with similar structural features, indicating a promising area for further research into 4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine and related molecules (Naveed et al., 2018).
Pharmacological and Toxicological Reviews
The genotoxicity and environmental behavior of related phenoxyacetic acids, such as 4-Chloro-2-methylphenoxyacetic acid (MCPA), have been comprehensively reviewed, providing insights into their safety and ecological impact. Such reviews are essential for understanding the broader implications of using these compounds in agricultural practices and their potential risks to human health and the environment (Elliott, 2005).
Wastewater Treatment and Environmental Remediation
Studies on the treatment of wastewater from the pesticide industry have identified various methods for removing toxic pollutants, including phenoxy acids. Biological processes and activated carbon are effective in achieving significant removal rates, underscoring the importance of appropriate treatment technologies in mitigating environmental pollution from such chemicals (Goodwin et al., 2018).
Propriétés
IUPAC Name |
4-chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-14-11(13)7-12(15-8)17-10-5-3-9(16-2)4-6-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGLTXVRALJFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



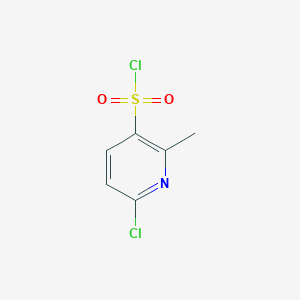
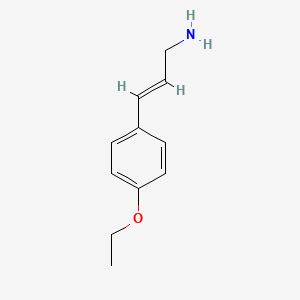
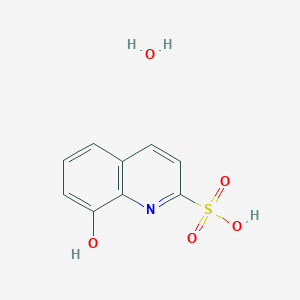
![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)
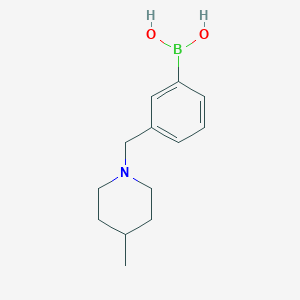
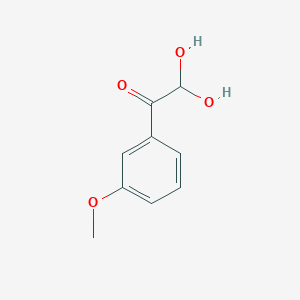
![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1425609.png)
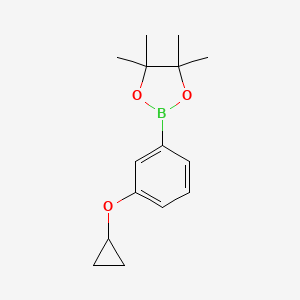
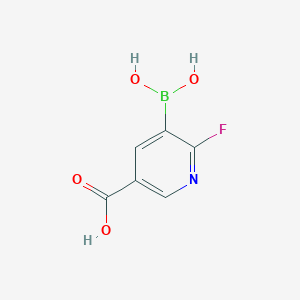
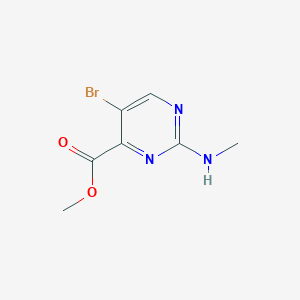
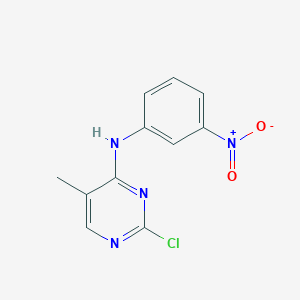
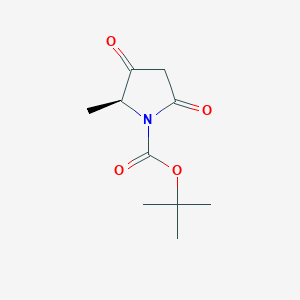
![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)
